molecular formula C6H5BrFNO3S B13568803 3-Amino-5-bromophenylsulfurofluoridate

3-Amino-5-bromophenylsulfurofluoridate

Cat. No.: B13568803
M. Wt: 270.08 g/mol
InChI Key: YYSJKCMMXRIJPI-UHFFFAOYSA-N
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Description

3-Amino-5-bromophenylsulfurofluoridate is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of an amino group, a bromine atom, and a sulfurofluoridate moiety attached to a phenyl ring. Its molecular formula is C6H5BrF3NO2S, and it is known for its reactivity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-bromophenylsulfurofluoridate typically involves multi-step reactions starting from commercially available precursors. One common route involves the bromination of 3-nitrophenylsulfurofluoridate followed by reduction to introduce the amino group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) for bromination and catalytic hydrogenation or metal reduction for the reduction step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and reduction processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-bromophenylsulfurofluoridate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding phenylsulfurofluoridate.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or thiol groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium alkoxides.

Major Products Formed

The major products formed from these reactions include various substituted phenylsulfurofluoridates, nitro derivatives, and reduced phenylsulfurofluoridates.

Scientific Research Applications

3-Amino-5-bromophenylsulfurofluoridate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Amino-5-bromophenylsulfurofluoridate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine and sulfurofluoridate moieties can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-bromobenzotrifluoride: Similar in structure but lacks the sulfurofluoridate moiety.

    3-Amino-5-bromophenylsulfonate: Contains a sulfonate group instead of sulfurofluoridate.

    3-Amino-5-bromophenylfluoride: Lacks the sulfur atom in the structure.

Uniqueness

3-Amino-5-bromophenylsulfurofluoridate is unique due to the presence of the sulfurofluoridate group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired.

Properties

Molecular Formula

C6H5BrFNO3S

Molecular Weight

270.08 g/mol

IUPAC Name

1-amino-3-bromo-5-fluorosulfonyloxybenzene

InChI

InChI=1S/C6H5BrFNO3S/c7-4-1-5(9)3-6(2-4)12-13(8,10)11/h1-3H,9H2

InChI Key

YYSJKCMMXRIJPI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1OS(=O)(=O)F)Br)N

Origin of Product

United States

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